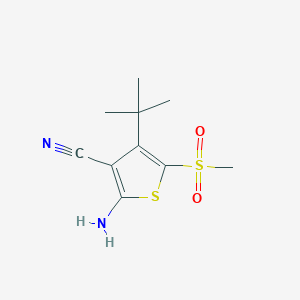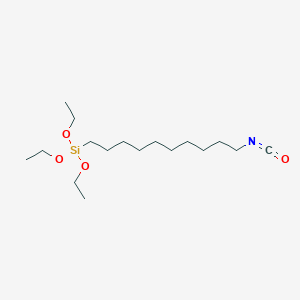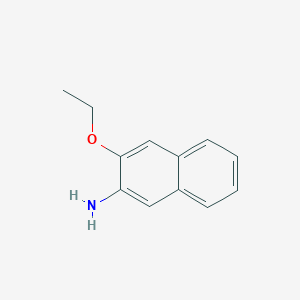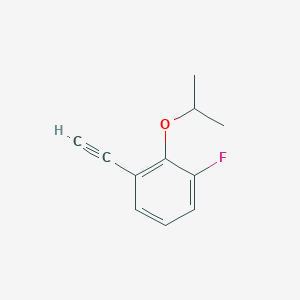
((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines under controlled conditions.
Synthesis of the piperidine ring: This involves cyclization reactions, often using piperidine derivatives.
Fluorination: Introduction of fluorine atoms using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Final coupling: The cyclohexyl and piperidine rings are coupled using suitable coupling agents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Use of continuous flow reactors: To enhance reaction efficiency and control.
Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product in pure form.
Analyse Des Réactions Chimiques
Types of Reactions
((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biological Studies: Investigating its effects on biological systems and potential therapeutic applications.
Chemical Synthesis: Serving as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of ((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway involvement: Affecting metabolic or signaling pathways within cells, leading to various biological effects.
Comparaison Avec Des Composés Similaires
((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride: can be compared with similar compounds such as:
Ethyl acetoacetate: Used in similar synthetic applications but with different functional groups.
Disilanes: Organosilicon compounds with unique electronic properties.
Nickelates: Compounds with distinct electronic and structural characteristics.
These comparisons highlight the uniqueness of This compound
Propriétés
Formule moléculaire |
C12H21ClF2N2O |
|---|---|
Poids moléculaire |
282.76 g/mol |
Nom IUPAC |
(4-aminocyclohexyl)-(3,3-difluoropiperidin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C12H20F2N2O.ClH/c13-12(14)6-1-7-16(8-12)11(17)9-2-4-10(15)5-3-9;/h9-10H,1-8,15H2;1H |
Clé InChI |
UQJZGVONFVDCSU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C(=O)C2CCC(CC2)N)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazole-3-carboxaldehyde, 4-bromo-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime](/img/structure/B12069513.png)










![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)

